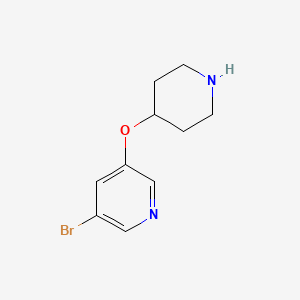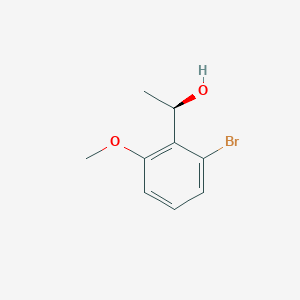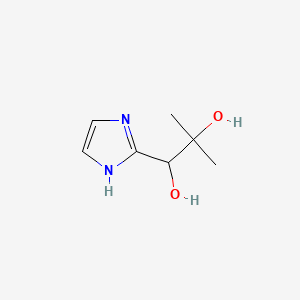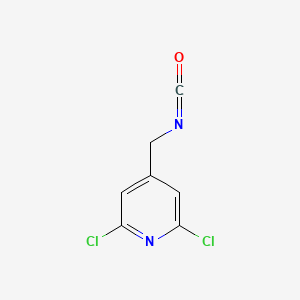
2,6-Dichloro-4-(isocyanatomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(isocyanatomethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, and an isocyanatomethyl group at the 4 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloropyridine with formaldehyde and hydrogen cyanide under acidic conditions to form the isocyanatomethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions using pyridine as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(isocyanatomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanatomethyl group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Addition Reactions: Reagents such as alcohols, amines, and thiols are used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives of the compound, while oxidation can produce corresponding oxides .
Applications De Recherche Scientifique
2,6-Dichloro-4-(isocyanatomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(isocyanatomethyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyanatomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-4-(isocyanatomethyl)pyridine.
2,6-Dichloro-4-methoxypyridine: Another pyridine derivative with similar chemical properties.
2,6-Dibromopyridine: A brominated analog with different reactivity.
Uniqueness
This compound is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential biological activities compared to other pyridine derivatives .
Propriétés
Formule moléculaire |
C7H4Cl2N2O |
|---|---|
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
2,6-dichloro-4-(isocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-6-1-5(3-10-4-12)2-7(9)11-6/h1-2H,3H2 |
Clé InChI |
UWUWBXZIFFYYNY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Cl)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


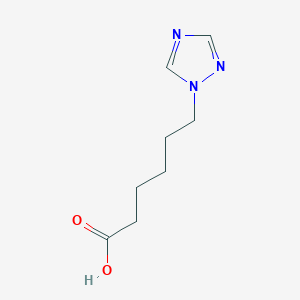
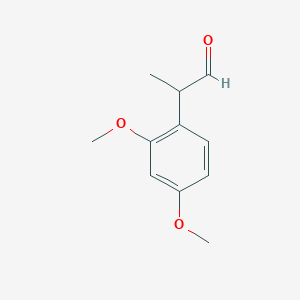

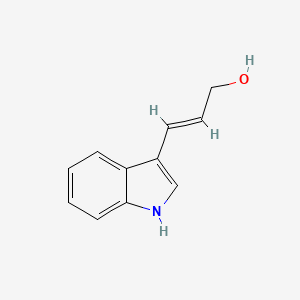
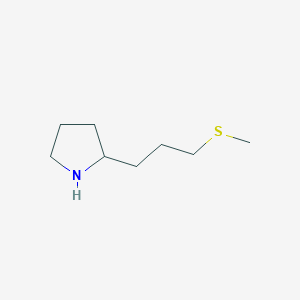
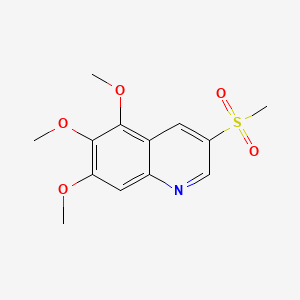
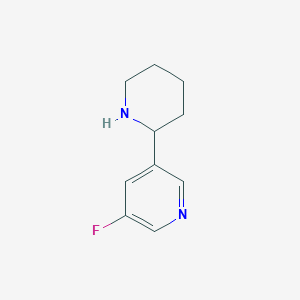
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
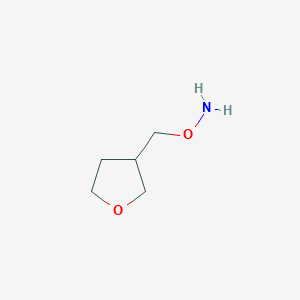
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

